molecular formula C11H5F4NO2 B14803562 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid

6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid

Cat. No.: B14803562
M. Wt: 259.16 g/mol
InChI Key: IWXQLFNALJICDO-UHFFFAOYSA-N
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Description

6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid is a fluorinated quinoline derivative. This compound is part of the broader family of fluoroquinolones, which are known for their significant antibacterial properties. The incorporation of fluorine atoms into the quinoline structure enhances the biological activity of these compounds, making them valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, halogenating agents, and nucleophiles . The conditions for these reactions vary, but they often require specific catalysts and controlled temperatures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of fluorine atoms can lead to the formation of various fluorinated quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Comparison

Compared to these compounds, 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid has unique properties due to the presence of both fluorine and trifluoromethyl groups. These groups enhance its antibacterial activity and make it more effective in penetrating bacterial cell membranes . Additionally, its specific mechanism of action provides an advantage in treating infections caused by antibiotic-resistant bacteria .

Properties

Molecular Formula

C11H5F4NO2

Molecular Weight

259.16 g/mol

IUPAC Name

6-fluoro-7-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5F4NO2/c12-8-2-5-1-6(10(17)18)4-16-9(5)3-7(8)11(13,14)15/h1-4H,(H,17,18)

InChI Key

IWXQLFNALJICDO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1C(=O)O)C(F)(F)F)F

Origin of Product

United States

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